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Compound of Interest

Compound Name:
4,6-dichloro-2H-chromene-3-

carbaldehyde

CAS No.: 175205-58-0

Cat. No.: B1586493

Get Quote

Synthesis, Reactivity, and Pharmacological
Architectures
Executive Summary
The 2H-chromene-3-carbaldehyde (3-formyl-2H-chromene) scaffold represents a privileged

pharmacophore in medicinal chemistry. Unlike its oxidized cousin (chromone) or isomeric

lactone (coumarin), the 2H-chromene core possesses a unique electronic signature

characterized by a pyran ring with a single double bond at the

position and an allylic aldehyde at C3.

This structural configuration serves as a "chemical chameleon," offering three distinct reactivity

vectors:

Electrophilic C3-Formyl Group: Gateway for Schiff bases, Knoevenagel condensations, and

heterocycle formation.
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Electrophilic C4 Position (in 4-halo derivatives): Allows for facile nucleophilic substitution (

VAr-like) to introduce amines, thiols, or carbon nucleophiles.

Conjugated

System: Susceptible to Michael additions and cycloadditions.

This guide analyzes the primary synthetic routes, specifically the Vilsmeier-Haack formylation,

and details the Structure-Activity Relationships (SAR) driving its anticancer and antimicrobial

potency.

Synthetic Architectures
The literature reveals two dominant pathways for accessing this scaffold. The choice of

pathway depends heavily on the desired substitution at the C4 position.

Pathway A: The Vilsmeier-Haack Approach (The 4-Chloro Route)
This is the most robust method for generating functionalized derivatives. It utilizes 4-

chromanones as starting materials.

Mechanism: The reaction of 4-chromanone with the Vilsmeier reagent (DMF + POCl

) does not merely formylate; it effects a chloroformylation. The carbonyl oxygen at C4 is
enolized and substituted by chlorine, while a formyl group is installed at C3.

Outcome: Yields 4-chloro-2H-chromene-3-carbaldehyde.[1]

Significance: The C4-chlorine atom is highly labile due to the vinylogous activation from the

aldehyde, making this an ideal intermediate for library generation via nucleophilic

displacement.

Pathway B: Organocatalytic/Base-Mediated Cyclization
Used for accessing the parent 2H-chromene-3-carbaldehyde (without C4-halogenation).

Precursors: Salicylaldehydes +

-unsaturated aldehydes (e.g., acrolein, crotonaldehyde).
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Catalysts: Organocatalysts (proline derivatives) or mild bases (DABCO, K

CO

).

Mechanism: Domino oxa-Michael / Aldol condensation sequence.

Visualization of Synthetic Logic
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Caption: Divergent synthetic pathways. Pathway A (top) yields the versatile 4-chloro

intermediate, while Pathway B (bottom) yields the parent scaffold.

Detailed Experimental Protocol
Protocol Focus: Synthesis of 4-Chloro-2H-chromene-3-carbaldehyde via Vilsmeier-Haack.

Rationale: This protocol is selected for its high reproducibility and the versatility of the product

as a precursor for drug discovery.

Materials
4-Chromanone (1.0 eq)

Phosphorus Oxychloride (POCl
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, 3.0 eq)

N,N-Dimethylformamide (DMF, 3.0 eq)

Dichloromethane (DCM) or Chloroform (Solvent)

Sodium Acetate (for neutralization)[2]

Step-by-Step Methodology
Vilsmeier Reagent Formation:

In a dry round-bottom flask under inert atmosphere (N

), cool dry DMF (3.0 eq) to 0–5 °C in an ice bath.

Add POCl

(3.0 eq) dropwise with vigorous stirring. Caution: Exothermic.

Stir for 30 minutes until the Vilsmeier salt (white/yellowish semi-solid) forms.

Substrate Addition:

Dissolve 4-chromanone (1.0 eq) in a minimal amount of dry DCM.

Add the chromanone solution dropwise to the Vilsmeier reagent, maintaining temperature

< 10 °C.

Reaction Phase:

Allow the mixture to warm to room temperature.

Stir for 2–4 hours (monitor via TLC, eluent 20% EtOAc/Hexane). The solution typically

turns dark red/brown.

Quenching & Workup:

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Neutralize the aqueous mixture with saturated Sodium Acetate solution (pH ~6–7). Avoid

strong bases like NaOH to prevent ring opening.

Extract with DCM (3 x 50 mL).

Wash combined organics with brine, dry over anhydrous Na

SO

, and concentrate in vacuo.

Purification:

Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:EtOAc

gradient).

Product Appearance: Typically yellow needles.

Pharmacological Landscape (SAR)
The 2H-chromene-3-carbaldehyde core acts as a rigid hydrophobic platform that positions

substituents to interact with biological targets.

A. Anticancer Activity[3][4]
Mechanism: Induction of apoptosis via the mitochondrial pathway and modulation of MAPK

signaling.

Key SAR Findings:

C4-Substitution: Replacement of the C4-chlorine with secondary amines (e.g., morpholine,

piperazine) significantly enhances cytotoxicity against MCF-7 (breast) and HCT-116

(colon) lines. The basic nitrogen likely improves solubility and lysosomal trapping.

C3-Aldehyde Modification: Conversion of the aldehyde to Schiff bases (imines) or

cyanohydrins often increases potency. Thiosemicarbazone derivatives at C3 have shown

nanomolar IC

values by chelating metal ions (Fe, Cu) essential for ribonucleotide reductase.
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B. Antimicrobial Activity[3][4][5][6]
Mechanism: DNA intercalation and inhibition of DNA gyrase.

Key SAR Findings:

Electron-withdrawing groups (NO

, F) on the benzene ring (positions 6, 7, or 8) enhance antibacterial activity against Gram-
positive strains (S. aureus).

Fusion of the C3-aldehyde into thiazolidinone or pyrazole rings creates hybrid

pharmacophores with broad-spectrum activity.

Quantitative Data Summary

Derivative Type Target Cell/Strain
IC

/ MIC
Mechanism/Notes

4-Chloro-3-formyl MCF-7 (Breast) 12.5 µM
Moderate activity; acts

as a scaffold.

4-Morpholino-3-formyl HCT-116 (Colon) 4.2 µM

Enhanced solubility;

lysosomal

accumulation.

C3-

Thiosemicarbazone
HL-60 (Leukemia) 0.8 µM

Metal chelation; ROS

generation.

6-Nitro-3-Schiff Base S. aureus 2.0 µg/mL
DNA Gyrase

inhibition.

Visualization of Structure-Activity Relationships
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Caption: SAR Map. C3 modifications drive DNA targeting; C4 substitutions enhance metabolic

stability and kinase affinity.

Future Perspectives
Current research is pivoting towards hybridization strategies. Coupling the 2H-chromene-3-

carbaldehyde core with other pharmacophores (e.g., coumarins, quinolines) is yielding

"chimeric" drugs capable of overcoming multi-drug resistance (MDR). Additionally, the intrinsic

fluorescence of these derivatives is being exploited to develop theranostic agents that

simultaneously treat cancer and image the tumor site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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